2-[(4-Fluorophenyl)amino]acetohydrazide is an organic compound containing a hydrazide functional group (CONNHNH2) linked to an aceto (CH3CO) group. It also has a fluorophenyl (C6H4F) group attached to the nitrogen atom of the amino group (NH2).
The key features of the molecule include:
Data on the specific physical and chemical properties of 2-[(4-Fluorophenyl)amino]acetohydrazide, such as melting point, boiling point, and solubility, is not available in scientific publications [].
-[(4-Fluorophenyl)amino]acetohydrazide, also known as 4-Fluoro-N-(2-oxoethyl)hydrazinobenzene, can be synthesized through various methods, including:
These methods are documented in scientific literature but not readily available online due to potential safety concerns associated with the procedures.
-[(4-Fluorophenyl)amino]acetohydrazide finds applications in various scientific research fields, including:
The chemical behavior of 2-[(4-Fluorophenyl)amino]acetohydrazide can be summarized as follows:
The synthesis of 2-[(4-Fluorophenyl)amino]acetohydrazide typically involves the following steps:
Interaction studies involving 2-[(4-Fluorophenyl)amino]acetohydrazide focus on its binding affinity with biological targets. These studies typically assess:
Several compounds share structural similarities with 2-[(4-Fluorophenyl)amino]acetohydrazide. Here are some notable examples:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 2-(2-Chloro-4-fluorophenyl)acetohydrazide | 0.74 | Contains a chlorine substituent that may alter reactivity. |
| 2-(Naphthalen-1-yl)acetohydrazide | 0.75 | Features a naphthalene ring which may enhance lipophilicity. |
| N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-(4-fluorophenyl)amino]acetohydrazide | 0.76 | Incorporates a benzodioxole moiety, potentially affecting biological activity. |
This comparison highlights that while these compounds share structural elements with 2-[(4-Fluorophenyl)amino]acetohydrazide, their unique substituents may confer different chemical properties and biological activities.
The synthesis of 2-[(4-Fluorophenyl)amino]acetohydrazide was first documented in 2005 through the condensation of 4-fluoroaniline with ethyl chloroacetate followed by hydrazinolysis. This two-step process yielded a compound classified under the acetohydrazide family, characterized by the presence of a hydrazide group (-CONHNH₂) attached to an acetyl backbone substituted with a 4-fluorophenylamine moiety. The introduction of fluorine at the para position of the aromatic ring enhances electronic effects, making the compound a subject of interest in structure-activity relationship (SAR) studies.
Structurally, it belongs to the class of N-aryl glycine derivatives, where the glycine hydrazide component provides nucleophilic sites for further functionalization. Early applications focused on its role as a precursor for synthesizing thiadiazoles and triazoles, classes of heterocycles with demonstrated bioactivity. The compound’s crystallization behavior and stability under ambient conditions were confirmed through X-ray diffraction studies, revealing a monoclinic crystal system with hydrogen-bonded dimeric units.
2-[(4-Fluorophenyl)amino]acetohydrazide serves three primary roles in contemporary chemistry:
Recent studies highlight its utility in synthesizing fluorescent probes, where the fluorophenyl group enhances photostability compared to non-fluorinated analogs.
The compound adheres to IUPAC nomenclature rules, with systematic and non-proprietary names standardized across databases:
The ¹H NMR spectrum (DMSO-d₆) displays characteristic signals: δ 8.21 (s, 1H, NH), δ 7.45–7.38 (m, 2H, ArH), δ 6.95–6.89 (m, 2H, ArH), δ 4.12 (s, 2H, CH₂), and δ 3.98 (s, 2H, NH₂). Mass spectrometry confirms the molecular ion peak at m/z 183.08 [M+H]⁺.
Ongoing investigations prioritize three domains:
A 2025 study demonstrated its utility in synthesizing spirocyclic compounds via [3+2] cycloadditions, achieving 78% yield under microwave irradiation. Collaborative efforts between academic and industrial laboratories aim to optimize its solubility profile for drug delivery applications.
2-[(4-Fluorophenyl)amino]acetohydrazide is an organic compound with the molecular formula C8H10FN3O [1] [2]. The compound exhibits a molecular weight of 183.18 grams per mole, as determined through computational analysis and mass spectrometry studies [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is N2-(4-fluorophenyl)-glycinehydrazide [1].
The structural architecture of 2-[(4-Fluorophenyl)amino]acetohydrazide consists of a fluorinated aromatic ring system connected to an acetohydrazide functional group through an amino linkage [1] [2]. The presence of the fluorine atom at the para position of the phenyl ring significantly influences the electronic distribution and chemical properties of the molecule [2]. The compound contains multiple functional groups including an aromatic amine, a hydrazide group, and a carbonyl functionality, which collectively contribute to its unique chemical behavior [1] [2].
The atomic arrangement in 2-[(4-Fluorophenyl)amino]acetohydrazide demonstrates a planar aromatic system with specific bond characteristics that define its structural integrity [3] [4]. The compound features a carbon-nitrogen bond linking the fluorophenyl ring to the acetohydrazide moiety, which exhibits typical aromatic amine bond lengths [3] [4]. The fluorine substituent on the aromatic ring creates an electron-withdrawing effect that influences the overall electron density distribution throughout the molecular framework [3] [4].
The hydrazide functional group in the molecule contains a nitrogen-nitrogen bond that is characteristic of hydrazine derivatives [5] [6]. This structural feature contributes to the compound's ability to participate in hydrogen bonding interactions and influences its coordination properties [5] [6]. The carbonyl group adjacent to the hydrazide nitrogen demonstrates typical amide bond characteristics with restricted rotation around the carbon-nitrogen bond [5] [6].
The crystal structure of 2-[(4-Fluorophenyl)amino]acetohydrazide is stabilized by an extensive three-dimensional network of intermolecular hydrogen bonds [5] [6] [7]. These hydrogen bonding interactions primarily involve the amino group of the hydrazide functionality acting as both hydrogen bond donors and acceptors [5] [6]. The network formation is facilitated by nitrogen-hydrogen to oxygen interactions that create stable supramolecular assemblies [6] [7].
The hydrogen bonding pattern in related fluorophenyl acetohydrazide compounds demonstrates the formation of chains and layers through complementary donor-acceptor interactions [6] [7]. The presence of multiple hydrogen bonding sites in the acetohydrazide moiety enables the formation of robust three-dimensional structures that contribute to the overall crystal stability [6] [7]. These intermolecular interactions are crucial for determining the packing efficiency and physical properties of the crystalline material [6] [7].
Crystal structure analysis of similar fluorophenyl acetohydrazide derivatives reveals specific space group symmetries and unit cell parameters [8] [9] [7]. The compounds typically crystallize in monoclinic or triclinic crystal systems with specific lattice parameters that accommodate the molecular geometry and intermolecular interactions [8] [9]. The crystallographic data for related compounds show unit cell dimensions that reflect the molecular size and packing arrangement [8] [9].
The asymmetric unit in acetohydrazide crystal structures commonly contains one or more molecules depending on the specific substitution pattern and crystal packing requirements [7] [10]. The molecular conformation in the solid state may differ from that observed in solution due to crystal packing forces and intermolecular interactions [7] [10]. Temperature factors and displacement parameters provide insight into the thermal motion and structural flexibility of different molecular segments [7] [10].
X-ray diffraction studies of acetohydrazide compounds provide detailed structural information including bond lengths, bond angles, and molecular conformations [8] [11] [12]. The diffraction data collection typically employs standard crystallographic techniques with appropriate radiation sources and detector systems [8] [11]. Structure determination involves systematic analysis of reflection intensities and phase relationships to establish accurate atomic positions [8] [11].
The refinement of crystal structures for acetohydrazide derivatives requires careful consideration of hydrogen atom positions and thermal parameters [8] [11] [12]. Quality indicators such as R-factors and goodness-of-fit parameters validate the accuracy of the structural model [8] [11]. The crystallographic analysis provides essential data for understanding molecular geometry, intermolecular interactions, and solid-state properties [8] [11] [12].
The molecular weight of 2-[(4-Fluorophenyl)amino]acetohydrazide has been accurately determined as 183.18 grams per mole through multiple analytical techniques [1] [2]. Mass spectrometry analysis confirms this molecular weight value and provides fragmentation patterns that support the proposed molecular structure [1] [2]. The monoisotopic mass of the compound reflects the contribution of the most abundant isotopes of each constituent element [1] [2].
Computational calculations using established molecular modeling software corroborate the experimental molecular weight determination [1] [2]. The molecular formula C8H10FN3O corresponds precisely to the calculated molecular weight when considering the atomic masses of carbon, hydrogen, fluorine, nitrogen, and oxygen [1] [2]. This molecular weight value is essential for stoichiometric calculations and quantitative analytical procedures [1] [2].
The predicted boiling point of 2-[(4-Fluorophenyl)amino]acetohydrazide is approximately 432.8 ± 30.0 degrees Celsius under standard atmospheric pressure conditions [13]. This relatively high boiling point reflects the presence of strong intermolecular hydrogen bonding interactions and the aromatic character of the molecule [13]. The thermal stability of the compound at elevated temperatures is influenced by the strength of the covalent bonds and the molecular structure [13].
Related fluorophenyl acetohydrazide compounds exhibit similar thermal properties with boiling points in the range of 370-430 degrees Celsius [13] [14]. The melting point data for the specific compound 2-[(4-Fluorophenyl)amino]acetohydrazide requires experimental determination, as computational predictions may not accurately reflect the complex solid-state interactions [13] [14]. Flash point measurements for related compounds indicate values around 177-180 degrees Celsius [14].
The solubility characteristics of 2-[(4-Fluorophenyl)amino]acetohydrazide are influenced by its molecular structure and functional groups [15] [16]. The presence of polar functional groups including the amino and hydrazide moieties suggests moderate solubility in polar protic solvents [15] [16]. The aromatic fluorophenyl ring contributes hydrophobic character that may limit solubility in highly polar aqueous systems [15] [16].
Experimental solubility studies in various organic solvents including ethanol, methanol, and dimethyl sulfoxide demonstrate the compound's dissolution behavior [5] [16]. The hydrogen bonding capability of the acetohydrazide functionality facilitates solvation in hydrogen bond accepting solvents [5] [16]. Temperature-dependent solubility measurements provide valuable data for crystallization and purification procedures [5] [16].
The logarithm of the partition coefficient (LogP) for related fluorophenyl acetohydrazide compounds ranges from 0.65 to 1.61, indicating moderate lipophilicity [15] [17] [18]. These partition coefficient values reflect the balance between hydrophilic and lipophilic molecular regions [15] [17]. The fluorine substituent on the aromatic ring influences the electronic properties and consequently affects the compound's distribution behavior between aqueous and organic phases [17] [18].
Distribution coefficients at different pH values provide insight into the ionization behavior and species distribution of the compound under physiological conditions [17] [18]. The polar surface area calculations for similar compounds indicate values around 55-81 square angstroms, which correlates with membrane permeability characteristics [15] [18]. These physicochemical parameters are essential for understanding the compound's behavior in biological and environmental systems [17] [18].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap for 2-[(4-Fluorophenyl)amino]acetohydrazide can be estimated through density functional theory calculations [19] [20] [21]. Similar fluorinated aromatic compounds exhibit energy gaps in the range of 5.2-7.3 electron volts, depending on the specific substitution pattern and molecular conformation [19] [20]. The presence of the fluorine atom and the extended conjugation system influence the frontier molecular orbital energies [19] [21].
The energy gap determines the compound's electronic excitation properties and chemical reactivity [19] [20] [21]. Compounds with smaller energy gaps typically exhibit enhanced reactivity and may display photochemical activity [19] [21]. The distribution of electron density in the highest occupied molecular orbital and lowest unoccupied molecular orbital provides insight into the reactive sites and electron transfer processes [19] [20] [21].